molecular formula C9H8N4O2 B2867029 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine CAS No. 78583-83-2

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine

Cat. No. B2867029
CAS RN: 78583-83-2
M. Wt: 204.189
InChI Key: UTUMMZUJYKIHOB-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine, also known as 5-NPPA, is an organic compound with a wide range of applications in scientific research. It is a pyrazole derivative of nitrophenyl and is a white, crystalline solid. 5-NPPA is used in a variety of fields, including biochemistry, pharmacology, and neuroscience. It is known to have a variety of biochemical and physiological effects on the body, making it a useful tool for researchers in various disciplines.

Scientific Research Applications

Chemical Complexation and Structural Studies

5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine and its derivatives play a significant role in the synthesis of metal complexes, offering insights into their structure and potential applications. The reaction of similar derivatives with Co(II), Ni(II), and Cu(II) salts results in complexes characterized by various spectroscopic techniques, revealing their molecular structures and the ligand's bidentate behavior. These studies contribute to understanding the coordination chemistry of pyrazole derivatives and their potential in material science and catalysis (Abdel-Ghani et al., 2015).

Antimicrobial Applications

Derivatives of this compound have been investigated for their antimicrobial properties. New functional derivatives have shown promising effects against strains of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents. This research underscores the importance of structural modification in enhancing biological activity and provides a foundation for future drug development (Biointerface Research in Applied Chemistry, 2021).

Corrosion Inhibition

Pyrazoline derivatives, including those related to this compound, have been assessed for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies combine experimental and theoretical approaches to understand the mechanisms of corrosion inhibition, offering valuable insights for the development of more effective and environmentally friendly corrosion inhibitors. This application is crucial for extending the life of metal structures and reducing economic losses due to corrosion (Lgaz et al., 2018).

Photophysical Properties and Energy Transfer

The photophysical properties of pyrazoline derivatives have been explored, revealing their potential as fluorescent probes and in the study of intramolecular energy transfer. These findings open up possibilities for using such compounds in optical materials, sensors, and other applications where the manipulation and detection of light are crucial (Wang et al., 2002).

Anticancer and Biological Activity

Novel pyrazoline derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds have shown significant antiproliferative effects against various cancer cell lines, highlighting the therapeutic potential of pyrazoline derivatives in cancer treatment. This research area is of paramount importance, as it contributes to the ongoing search for more effective and selective anticancer drugs (Ananda et al., 2017).

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Nitrophenol compounds have been studied for their catalytic reduction properties . This suggests that 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine might interact with its targets through a reduction mechanism, leading to changes in the biochemical environment.

Biochemical Pathways

Nitrophenol compounds are known to be involved in various biochemical reactions, including the reduction of nitrophenols . This suggests that this compound could potentially influence similar biochemical pathways.

Pharmacokinetics

A related compound, 5-(4-nitrophenyl)-4-(2-phenylethyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione, was studied for its in vivo metabolism in rats . This study might provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Given the potential reduction mechanism of nitrophenol compounds , it’s plausible that this compound could induce changes in the redox state of cells, potentially influencing cellular processes.

properties

IUPAC Name

5-(4-nitrophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c10-9-5-8(11-12-9)6-1-3-7(4-2-6)13(14)15/h1-5H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUMMZUJYKIHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70999856
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78583-83-2
Record name 5-(4-Nitrophenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70999856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 78583-83-2
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